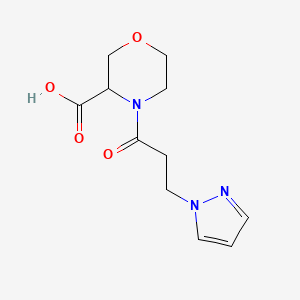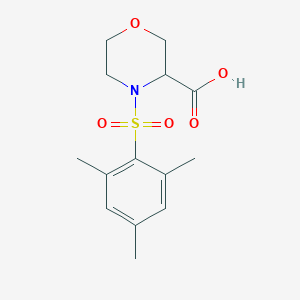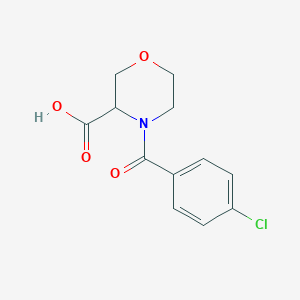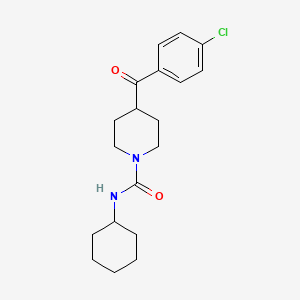
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid, also known as PPMP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to a class of molecules known as sphingolipid analogs, which are structurally similar to the natural sphingolipids found in the human body.
Mechanism of Action
The mechanism of action of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves the inhibition of glucosylceramide synthase, which is a key enzyme in the synthesis of glycosphingolipids. By inhibiting this enzyme, 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid can alter the balance of sphingolipid metabolism and signaling, leading to a range of effects on cellular processes.
Biochemical and physiological effects:
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including changes in sphingolipid metabolism and signaling, alterations in cell growth and differentiation, and induction of apoptosis. These effects have been observed in various cell types and tissues, indicating that 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has broad potential applications in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid in lab experiments is its specificity for glucosylceramide synthase, which allows for precise control over sphingolipid metabolism and signaling. However, one limitation of using 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid and its applications in scientific research. One area of interest is the development of new sphingolipid analogs with improved properties and specificity. Another area of interest is the investigation of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid's effects on various disease states, such as cancer and neurodegenerative disorders. Additionally, the use of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid in combination with other compounds or therapies may lead to new insights and treatments for these diseases.
Synthesis Methods
The synthesis of 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid involves several steps, including the reaction of morpholine with 3-bromopropionyl chloride to form 3-(morpholin-4-yl)propanoyl chloride, which is then reacted with pyrazole to form the final product. This synthesis method has been optimized and improved over time, allowing for the production of high-quality 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid with high yields and purity.
Scientific Research Applications
4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been studied extensively for its potential applications in scientific research, particularly in the field of sphingolipid metabolism. Sphingolipids are important signaling molecules that play a role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. 4-(3-Pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid has been shown to inhibit the enzyme glucosylceramide synthase, which is involved in the synthesis of certain sphingolipids. This inhibition can lead to changes in sphingolipid metabolism and signaling, which can have important implications for various cellular processes.
properties
IUPAC Name |
4-(3-pyrazol-1-ylpropanoyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c15-10(2-5-13-4-1-3-12-13)14-6-7-18-8-9(14)11(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVPIEGVYAIUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CCN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581276.png)


![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581299.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581313.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)


![2-[Cyclopropylmethyl-(5-methylpyridine-3-carbonyl)amino]acetic acid](/img/structure/B7581354.png)


![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)